molecular formula C8H10BrNO2S B15259944 (3-Bromo-4-methylphenyl)methanesulfonamide

(3-Bromo-4-methylphenyl)methanesulfonamide

Cat. No.: B15259944
M. Wt: 264.14 g/mol
InChI Key: NTIVPQVTWBISDO-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position on the phenyl ring, along with a methanesulfonamide group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylmethanesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

Chemistry: (3-Bromo-4-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

  • (4-Bromo-3-methylphenyl)methanesulfonamide
  • (3-Chloro-4-methylphenyl)methanesulfonamide
  • (3-Bromo-4-ethylphenyl)methanesulfonamide

Comparison: (3-Bromo-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H10BrNO2S/c1-6-2-3-7(4-8(6)9)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12)

InChI Key

NTIVPQVTWBISDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)N)Br

Origin of Product

United States

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